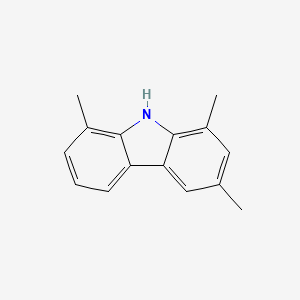

1,3,8-Trimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1,3,8-trimethyl-9H-carbazole |

InChI |

InChI=1S/C15H15N/c1-9-7-11(3)15-13(8-9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |

InChI Key |

ZLNCNXMXPLZXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC(=CC(=C3N2)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,8 Trimethyl 9h Carbazole

Infrared (IR) Spectroscopy for Functional Group Identification

The fundamental vibrations of the carbazole (B46965) core are well-documented. The N-H stretching vibration in unsubstituted carbazole typically appears as a sharp band around 3419 cm⁻¹ researchgate.net. However, in 1,3,8-Trimethyl-9H-carbazole, this band will be absent due to the lack of a hydrogen atom on the nitrogen. The aromatic C-H stretching vibrations are expected to be observed in the region of 3100-3000 cm⁻¹ rsc.org. The presence of methyl groups introduces aliphatic C-H stretching vibrations, which typically appear just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations of the carbazole ring system will give rise to several bands in the 1600-1450 cm⁻¹ region nist.gov. The C-N stretching vibration is also found in this region, typically around 1450 cm⁻¹ researchgate.net. The in-plane and out-of-plane C-H bending vibrations of the aromatic rings will produce a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). Specifically, out-of-plane N-H bending in carbazole is observed at 727 cm⁻¹ researchgate.net. The methyl groups will also contribute to the spectrum with characteristic C-H bending (scissoring, rocking, and wagging) vibrations. For instance, a methyl rock is observed at 1378 cm⁻¹ in 1-octene rsc.org.

A summary of the expected characteristic IR absorption bands for 1,3,8-Trimethyl-9H-carbazole is presented in the interactive table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Carbazole Ring |

| Aliphatic C-H Stretch | <3000 | Methyl Groups |

| Aromatic C=C Stretch | 1600-1450 | Carbazole Ring |

| C-N Stretch | ~1450 | Carbazole Ring |

| C-H Bending (in-plane) | 1250-1000 | Aromatic C-H |

| C-H Bending (out-of-plane) | Below 1000 | Aromatic C-H |

| C-H Bending (methyl) | ~1465 (scissoring), ~1378 (rocking) | Methyl Groups |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1,3,8-Trimethyl-9H-carbazole has not been reported in the available literature, the structural characteristics can be inferred from the crystallographic data of closely related carbazole derivatives.

Crystal Structure Analysis and Planarity Assessment

The carbazole ring system in most of its derivatives is known to be essentially planar. For instance, in 3-bromo-9-ethyl-9H-carbazole, the tricyclic ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of only 0.026 Å ijcce.ac.irnist.gov. Similarly, in 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the carbazole unit is planar, with small dihedral angles between the constituent rings researchgate.netresearchgate.net. It is therefore highly probable that the carbazole core of 1,3,8-Trimethyl-9H-carbazole will also adopt a planar conformation. The methyl groups at positions 1, 3, and 8 are expected to be nearly coplanar with the aromatic rings to which they are attached, with the hydrogen atoms of the methyl groups likely exhibiting some out-of-plane deviation.

The planarity of the carbazole moiety facilitates efficient π-π stacking interactions in the solid state, which is a common feature in the crystal packing of aromatic compounds.

Intermolecular Interactions in Crystal Packing

The crystal packing of 1,3,8-Trimethyl-9H-carbazole is expected to be governed by a combination of intermolecular forces. In the absence of strong hydrogen bond donors or acceptors, the dominant interactions will likely be van der Waals forces and potentially weak C-H···π interactions.

In the crystal structure of 3-bromo-9-ethyl-9H-carbazole, C-H···π contacts with distances shorter than the sum of the van der Waals radii are observed, indicating their role in stabilizing the crystal packing ijcce.ac.irnist.gov. Similar interactions involving the methyl C-H bonds and the aromatic rings of neighboring molecules are plausible for 1,3,8-Trimethyl-9H-carbazole.

Furthermore, π–π stacking interactions between the planar carbazole rings of adjacent molecules are expected to be a significant feature of the crystal packing. The distances and angles of these stacking interactions are influenced by the substituents on the carbazole core. Computational studies on N-substituted carbazoles have shown that π–π stacking distances and the angles between monomers in dimers are affected by the nature of the substituent researchgate.net. The presence of methyl groups at the 1, 3, and 8 positions will influence the steric environment around the carbazole core and, consequently, the specific geometry of the π–π stacking arrangement.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of carbazole and its derivatives is characterized by several absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions.

The absorption spectrum of the parent carbazole molecule typically displays three main absorption bands. These are generally observed around 230-250 nm, 290 nm, and 330 nm researchgate.net. The bands at higher energies are attributed to π-π* transitions with larger transition dipole moments researchgate.net. The substitution of methyl groups onto the carbazole ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating nature of the methyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for electronic transitions.

For instance, the UV spectrum of pyranocarbazole alkaloids, which have a carbazole skeleton, shows absorptions at 227, 252, 293, and 332 nm nih.gov. The introduction of methyl groups, as in 1,3,8-Trimethyl-9H-carbazole, is likely to shift these bands to slightly longer wavelengths. The intense absorption peak at approximately 290 nm in many carbazole derivatives is attributed to a local π–π* transition on the carbazole group rsc.orgnih.gov.

The solvent in which the spectrum is recorded can also influence the position of the absorption bands, a phenomenon known as solvatochromism. However, for non-polar or weakly polar molecules like 1,3,8-Trimethyl-9H-carbazole, the solvatochromic shifts are expected to be minimal. Studies on carbazole derivatives have shown that while the solvent can influence film morphology, the absorption maxima are not significantly shifted with different solvents mdpi.com.

The expected UV-Vis absorption data for 1,3,8-Trimethyl-9H-carbazole, based on the parent carbazole and the expected effect of methyl substitution, is summarized in the interactive table below.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π-π | ~330-340 | Moderate |

| π-π | ~295-305 | High |

| π-π* | ~240-250 | High |

Theoretical and Computational Chemistry of 1,3,8 Trimethyl 9h Carbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from molecular geometries to electronic transitions.

Density Functional Theory (DFT) Studies for Ground State Properties

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. This approach is crucial for understanding the absorption and emission of light, which is central to the application of carbazole (B46965) derivatives in optoelectronic devices. A TD-DFT study of 1,3,8-Trimethyl-9H-carbazole would yield information about its vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. Despite the numerous TD-DFT studies on other carbazoles for applications in organic light-emitting diodes (OLEDs) and solar cells, specific excited-state calculations for 1,3,8-Trimethyl-9H-carbazole have not been reported.

Molecular Energy Levels (HOMO/LUMO) Prediction and Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission properties of a molecule, as well as its kinetic stability. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by substituents. Predicting the HOMO and LUMO energy levels of 1,3,8-Trimethyl-9H-carbazole would provide insight into its charge transport characteristics. However, specific calculated values for the HOMO, LUMO, and the corresponding energy gap for this compound are not documented in published research.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study for related carbazole derivatives, as specific data for 1,3,8-Trimethyl-9H-carbazole is unavailable.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole | -5.8 | -1.9 | 3.9 |

| 3,6-Dimethylcarbazole | -5.6 | -1.8 | 3.8 |

| N-Phenylcarbazole | -5.7 | -2.1 | 3.6 |

Note: The values in this table are representative examples for other carbazole derivatives and are not actual calculated values for 1,3,8-Trimethyl-9H-carbazole.

Transition Dipole Moments and Oscillator Strengths

The intensity of an electronic transition, such as light absorption, is governed by the transition dipole moment and the oscillator strength. A larger oscillator strength corresponds to a more intense absorption band in the UV-Vis spectrum. These parameters can be calculated using TD-DFT and are crucial for designing efficient light-harvesting and light-emitting materials. An analysis of the transition dipole moments and oscillator strengths for 1,3,8-Trimethyl-9H-carbazole would reveal which electronic transitions are "allowed" and contribute to its absorption spectrum. At present, such specific computational data for 1,3,8-Trimethyl-9H-carbazole is absent from the scientific literature.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a polymer matrix. For 1,3,8-Trimethyl-9H-carbazole, MD simulations could be used to explore its conformational landscape, particularly the rotational barriers of the methyl groups, and to understand how it packs in a solid-state environment, which is important for charge transport in thin films. While MD simulations have been applied to various carbazole-based systems, including polymers and dendrimers, there are no specific published MD studies focusing on the conformational analysis of 1,3,8-Trimethyl-9H-carbazole.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely reaction pathway. For carbazole derivatives, computational studies have been used to investigate the mechanisms of their synthesis, such as palladium-catalyzed cross-coupling reactions, as well as their degradation pathways. A computational study on the reaction mechanisms involving 1,3,8-Trimethyl-9H-carbazole could, for example, explore its reactivity in electrophilic substitution reactions or its stability towards oxidation. However, to date, no such computational studies on the reaction mechanisms of 1,3,8-Trimethyl-9H-carbazole have been reported in the scientific literature.

Docking Simulations for Interaction Prediction (Non-biological applications)

extensive search of scientific literature and databases has been conducted to gather information regarding the use of docking simulations to predict the non-biological interactions of 1,3,8-Trimethyl-9H-carbazole. Despite a thorough investigation into computational chemistry and materials science research, no specific studies employing docking simulations for this particular compound in non-biological applications were identified.

The current body of research on carbazole derivatives in computational studies primarily focuses on their potential in organic electronics and as biological agents. While theoretical studies and computational modeling have been applied to various substituted carbazoles to predict their electronic and photophysical properties for applications in materials science, specific docking simulations to predict intermolecular interactions in a non-biological context for 1,3,8-Trimethyl-9H-carbazole are not publicly available.

Docking simulations are a powerful computational tool for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In materials science, this can be used to understand and predict how molecules will pack in a crystal, interact with a surface, or assemble into larger structures. However, the application of these methods to 1,3,8-Trimethyl-9H-carbazole for such purposes has not been reported in the reviewed literature.

Therefore, there are no detailed research findings or data tables to present for this specific subsection. Further research in this area would be necessary to generate the data required for a comprehensive analysis of the non-biological interaction predictions of 1,3,8-Trimethyl-9H-carbazole using docking simulations.

Electrochemical Investigations of 1,3,8 Trimethyl 9h Carbazole and Its Derivatives

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a powerful analytical technique used to study the redox properties of carbazole (B46965) derivatives. It provides information on molecular energy levels, redox potentials, and the stability of the oxidized and reduced species. researchgate.net

Oxidation Potentials and Reversibility Analysis

Carbazole and its derivatives are known to be electrochemically active, typically undergoing oxidation at relatively low potentials. mdpi.com The oxidation process for many carbazole derivatives has been shown to be reversible or quasi-reversible, indicating that the generated radical cations are stable on the CV timescale. iieta.org

The oxidation of 1,3,8-trimethyl-9H-carbazole is expected to be a facile process. The three methyl groups (-CH3) at the 1, 3, and 8 positions are electron-donating in nature. These groups increase the electron density on the carbazole core, which lowers the energy required to remove an electron. Consequently, the oxidation potential of 1,3,8-trimethyl-9H-carbazole is anticipated to be lower than that of unsubstituted 9H-carbazole. This ease of oxidation is a critical property for its use as a hole-transporting material. mdpi.com

Studies on similar substituted carbazoles show that the first oxidation wave corresponds to the formation of a radical cation. The stability and subsequent reactivity of this radical cation are highly dependent on the substitution pattern. For instance, substitution at the 3- and 6-positions is known to be crucial in directing follow-up reactions such as electropolymerization. nsf.govmdpi.com

Table 1: Representative Oxidation Potentials of Carbazole Derivatives Note: The following data is illustrative, based on general findings for substituted carbazoles, to demonstrate the expected trends.

| Compound | First Oxidation Potential (Eox vs. Fc/Fc+) | Reversibility |

| 9H-Carbazole | ~1.10 V | Quasi-reversible |

| 3,6-Dimethyl-9H-carbazole | ~1.02 V | Reversible |

| 1,3,8-Trimethyl-9H-carbazole (Expected) | ~0.95 - 1.05 V | Quasi-reversible to Reversible |

| 3,6-Dibromo-9H-carbazole | ~1.25 V | Reversible |

Reduction Potentials and Electron Acceptor Characteristics

The carbazole nucleus is inherently an electron-rich, donor-type moiety. rsc.org Therefore, 1,3,8-trimethyl-9H-carbazole, which is further enriched by electron-donating methyl groups, is not expected to exhibit significant electron-accepting properties. Its reduction potential would be very high (a large negative value), making it difficult to reduce electrochemically under normal conditions.

To induce electron acceptor characteristics in a carbazole derivative, it is necessary to functionalize the molecule with strong electron-withdrawing groups, such as cyano or oxadiazole moieties. rsc.org These groups help to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron. As 1,3,8-trimethyl-9H-carbazole lacks such groups, its primary electrochemical activity is observed in the anodic (oxidation) regime, consistent with its function as a hole-transporting (p-type) material.

Determination of Electronic Characteristics from Electrochemical Data

Electrochemical data from cyclic voltammetry can be used to estimate key electronic parameters of a molecule, such as the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the electrochemical band gap. researchgate.netscispace.com

Electrochemical Band Gap Estimation

The energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO can be estimated from the onset potentials of the first oxidation (Eonset, ox) and first reduction (Eonset, red) peaks in the cyclic voltammogram. The relationships are typically expressed as:

EHOMO = - (Eonset, ox - Eref + 4.8) eV

ELUMO = - (Eonset, red - Eref + 4.8) eV

Here, Eref is the potential of the reference electrode (e.g., the ferrocene/ferrocenium couple, Fc/Fc⁺) relative to the vacuum level, and 4.8 eV is the absolute potential of the Fc/Fc⁺ couple. researchgate.net

The electrochemical band gap (Egec) is then the difference between the LUMO and HOMO energy levels:

Egec = ELUMO - EHOMO

For a material like 1,3,8-trimethyl-9H-carbazole, which is difficult to reduce, obtaining a reliable Eonset, red is often not feasible. In such cases, the LUMO level is frequently estimated by combining the electrochemically determined HOMO level with the optical band gap (Egopt) obtained from the onset of the UV-Vis absorption spectrum (LUMO = HOMO + Egopt). mdpi.com

Table 2: Estimated Electronic Properties of Trimethylated Carbazole Note: Values are representative and based on typical data for similar carbazole derivatives.

| Parameter | Estimated Value | Method of Determination |

| Onset Oxidation Potential (Eonset, ox) | ~0.80 V vs. Fc/Fc+ | Cyclic Voltammetry |

| HOMO Energy Level | ~-5.60 eV | From Eonset, ox |

| Optical Band Gap (Egopt) | ~3.55 eV | UV-Vis Spectroscopy |

| LUMO Energy Level (Estimated) | ~-2.05 eV | HOMO + Egopt |

| Electrochemical Band Gap (Egec) | ~3.55 eV | LUMO - HOMO |

Correlation of Electrochemical Properties with Molecular Structure

The molecular structure of carbazole derivatives has a profound impact on their electrochemical properties. nsf.gov The nature and position of substituents on the carbazole ring can systematically alter the oxidation and reduction potentials and, consequently, the HOMO and LUMO energy levels.

For 1,3,8-trimethyl-9H-carbazole, the key structural features are the three electron-donating methyl groups. Their effects can be summarized as follows:

Electron-Donating Effect : The methyl groups push electron density into the aromatic π-system of the carbazole. This destabilizes the HOMO, raising its energy level. A higher HOMO energy makes it easier to remove an electron, thus lowering the oxidation potential. mdpi.com

Steric Effects : The placement of methyl groups at the 1 and 8 positions, which are adjacent to the nitrogen atom, can introduce steric hindrance. This may influence the planarity of the molecule and affect intermolecular interactions and solid-state packing, which can, in turn, influence the bulk electronic properties.

Positional Influence : Substitution at the 3-position is particularly significant for reactivity, as this is one of the most electronically rich and sterically accessible sites for coupling reactions following oxidation. sci-hub.se

In contrast, attaching electron-withdrawing groups to the carbazole core would have the opposite effect: it would stabilize the HOMO, lower its energy, and increase the oxidation potential, making the molecule more difficult to oxidize. rsc.org This demonstrates the high degree of tunability of the electrochemical properties of carbazoles through synthetic modification.

Electropolymerization Behavior of Trimethylated Carbazole Monomers

Carbazole monomers are well-known to undergo electropolymerization to form conductive polymer films on an electrode surface. mdpi.commdpi.com This process is a key method for fabricating carbazole-based materials for use in electronic devices. The general mechanism for the electropolymerization of carbazole involves two main steps: mdpi.com

Oxidation : The process is initiated by the electrochemical oxidation of the monomer at the electrode surface to form a radical cation.

Coupling : Two radical cations then couple to form a dicationic dimer. Subsequent deprotonation leads to a neutral dimer, which is more easily oxidized than the monomer, allowing for further chain growth.

For carbazole itself, this coupling predominantly occurs between the 3- and 6-positions of two different molecules. sci-hub.semdpi.com In the case of 1,3,8-trimethyl-9H-carbazole, the 3-position is blocked by a methyl group, while the 6-position remains unsubstituted. Therefore, electropolymerization would be expected to proceed through coupling at the 6-position, potentially leading to a more linear and regioregular polymer structure compared to unsubstituted carbazole.

During a typical electropolymerization experiment using cyclic voltammetry, the growth of the polymer film is observed as a continuous increase in the current of the redox peaks with each successive voltage scan. scispace.comacs.org This indicates the deposition of an electroactive material onto the electrode. The properties of the resulting poly(1,3,8-trimethyl-9H-carbazole) film, such as its conductivity, stability, and morphology, would be influenced by the polymerization conditions (solvent, electrolyte, scan rate) and the monomer's molecular structure.

Photophysical Properties of 1,3,8 Trimethyl 9h Carbazole and Its Advanced Derivatives

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a primary tool for characterizing the emissive properties of carbazole-based compounds. Upon absorption of ultraviolet light, these molecules are promoted to an excited electronic state, from which they can relax by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

Emission Maxima and Spectral Band Shape Analysis

The carbazole (B46965) moiety is known for its characteristic blue fluorescence. mdpi.com The parent 9H-carbazole typically exhibits emission maxima in the near-UV and blue regions of the spectrum, with distinct vibronic structures. The exact position of the emission peak is influenced by both the substitution on the carbazole ring and the polarity of the solvent.

Alkyl substituents, such as the methyl groups in 1,3,8-trimethyl-9H-carbazole or the tert-butyl groups in 3,6-di-tert-butylcarbazole, generally have a minor impact on the electronic transitions, leading to small shifts in the emission maxima. researchgate.net For instance, the emission of carbazole derivatives often shows a slight red-shift (a shift to longer wavelengths) as solvent polarity increases, indicating a more polar excited state compared to the ground state. In more advanced derivatives where the carbazole unit is part of a larger conjugated system, the emission can be significantly red-shifted. For example, carbazole-based donor-acceptor systems can emit across the visible spectrum, from blue to orange-red. rsc.org

The shape of the emission band can also provide information about the molecular structure and environment. In dilute solutions, carbazole derivatives typically show a structured emission spectrum. However, in the solid state or at high concentrations, broader, structureless emission bands can appear at longer wavelengths, which are often attributed to the formation of excimers (excited-state dimers). nih.gov

Table 1: Emission Maxima of Selected Carbazole Derivatives in Dichloromethane

| Compound | Emission Maximum (λem) | Reference |

|---|---|---|

| Substituted Carbazole (B1) | ~360 nm | nih.gov |

| 3,6-disubstituted Carbazole | 386-437 nm | researchgate.net |

| Carbazole-Benzothiazole (CZ-BT) | ~440 nm | nih.gov |

| D-π-A Carbazole Derivative | 480-653 nm | rsc.org |

This table presents data for various carbazole derivatives to illustrate the range of emission properties.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state and potential competing non-emissive decay pathways. For many carbazole derivatives, fluorescence lifetimes are typically in the nanosecond (ns) range.

Studies on carbazole and 3,6-di-tert-butylcarbazole in various organic solvents have shown that the lifetime of the first excited singlet state (S₁) is only weakly dependent on the solvent. mdpi.com Lifetimes for carbazole in different solvents are reported to be in the range of 13–15 ns. mdpi.com Similarly, highly fluorescent carbazole compounds substituted at the 3- and 6-positions have been reported with lifetimes between 2.09 and 3.91 ns in dichloromethane. researchgate.net

Table 2: Fluorescence Lifetime of Carbazole in Different Organic Solvents

| Solvent | Fluorescence Lifetime (τF) |

|---|---|

| n-Heptane | 15.1 ns |

| Tetrahydrofuran (THF) | 14.0 ns |

| Acetonitrile | 13.3 ns |

Data derived from studies on the parent carbazole compound. mdpi.com

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, a carbazole molecule undergoes a series of rapid processes. The initially populated higher-energy singlet state (Sₓ) decays in the sub-picosecond timescale to the lowest excited singlet state (S₁) via internal conversion (IC), a non-radiative process. mdpi.commdpi.com

Once in the S₁ state, the molecule can follow several relaxation pathways:

Fluorescence: Radiative decay to the ground state (S₀) by emitting a photon. This is the origin of the observed emission.

Internal Conversion (IC): Non-radiative decay to the ground state, which competes with fluorescence and reduces the quantum yield.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). mdpi.com Carbazole derivatives are known to have significant ISC quantum yields, with values of 51–56% reported for the parent compound, leading to the population of a long-lived triplet state. mdpi.com

Intramolecular Charge Transfer (ICT) Characteristics

When the carbazole nucleus is functionalized with electron-accepting groups, the resulting molecule can exhibit intramolecular charge transfer (ICT) upon photoexcitation. uclm.es In such systems, the carbazole moiety acts as the electron donor (D) and the attached group acts as the electron acceptor (A). The photoexcitation promotes an electron from the donor part of the molecule to the acceptor part, creating a highly polarized excited state with a large dipole moment. nih.gov

Solvatochromism Studies and Polarity Sensitivity

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. nih.gov Molecules with strong ICT character are particularly sensitive to their environment and often exhibit pronounced positive solvatochromism, where the emission peak shifts to lower energies (red-shift) as the solvent polarity increases. nih.govbeilstein-journals.org

This red-shift occurs because polar solvents can stabilize the highly polar ICT excited state more effectively than the less polar ground state, thus lowering the energy of the excited state and the energy of the emitted photon. nih.gov The magnitude of this shift can be significant, allowing the emission color of some carbazole derivatives to be tuned from blue in nonpolar solvents to orange-red in polar solvents. rsc.org The relationship between the Stokes shift and solvent polarity is often analyzed using the Lippert-Mataga equation, which can be used to estimate the change in the molecule's dipole moment upon excitation. nih.govnih.gov

Table 3: Example of Solvatochromic Shift in a D-A Carbazole Derivative

| Solvent | Polarity (ET(30)) | Emission Maximum (λem) |

|---|---|---|

| Hexane | 31.0 | Blue Region |

| Toluene | 33.9 | Green Region |

| Dichloromethane | 41.1 | Yellow Region |

| Dimethyl Sulfoxide | 45.0 | Orange-Red Region |

Illustrative data based on typical behavior of A–π–D–π–A carbazole derivatives. rsc.org

Donor-Acceptor (D-π-A) System Design Principles

The design of advanced fluorescent materials often relies on the donor-π-acceptor (D-π-A) architecture. In this design, the electron-donating carbazole unit (D) is connected to an electron-accepting moiety (A) through a π-conjugated bridge (e.g., phenylethynyl or vinylene groups). rsc.orgub.edu This molecular architecture is fundamental to creating compounds with strong ICT character. nih.gov

Key principles in the design of carbazole-based D-π-A systems include:

Donor Strength: The carbazole core is an effective electron donor due to the lone pair of electrons on the nitrogen atom. uclm.es Its donating strength can be further enhanced by adding other electron-donating groups.

Acceptor Strength: The choice of the acceptor unit is critical for tuning the ICT and, therefore, the emission properties. Common acceptors include benzothiadiazole, benzonitrile, and bipyridine units. rsc.orgrsc.orgrsc.org

π-Conjugated Bridge: The linker between the donor and acceptor facilitates electronic communication. A rigid, planar linker promotes efficient charge transfer and delocalization of the π-electrons. ub.edu

By systematically modifying these three components, researchers can precisely control the photophysical properties of the resulting materials, including their absorption and emission wavelengths, quantum yields, and sensitivity to the environment, tailoring them for specific applications such as OLEDs, sensors, and bioimaging. rsc.orgrsc.org

Singlet and Triplet Excited State Energetics

The absorption and emission of light by a molecule involve transitions between its electronic energy levels. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital, typically the lowest unoccupied molecular orbital (LUMO). This creates an excited singlet state (S₁), where the spin of the excited electron is still paired with the electron in the ground state orbital. From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative decay processes.

Alternatively, the excited electron can undergo a spin flip, a process known as intersystem crossing (ISC), to populate a lower-energy triplet state (T₁). In the triplet state, the spins of the two unpaired electrons are parallel. The transition from the T₁ state back to the S₀ ground state is spin-forbidden, resulting in a much longer lifetime for the triplet state compared to the singlet state. The emission of light from a triplet state is termed phosphorescence.

The singlet state (S₁) lifetime of carbazole in solution is typically in the range of 13-15 nanoseconds. bldpharm.com The efficiency of intersystem crossing from the S₁ to the T₁ state in carbazole is significant, with a quantum yield of 51–56%. bldpharm.com The triplet state (T₁) lifetime for carbazole and its derivatives can extend into the microsecond regime. bldpharm.com

Table 1: Comparative Photophysical Data of Carbazole Derivatives

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) | Fluorescence Lifetime (τf) | Phosphorescence Lifetime (τp) |

| Carbazole | ~3.57 | ~3.02 | ~0.55 | 13-15 ns | several µs |

| 3,6-di-tert-butyl-carbazole | Not Specified | Not Specified | Not Specified | ~15 ns | Not Specified |

| 1,3,8-Trimethyl-9H-carbazole | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The data for Carbazole and 3,6-di-tert-butyl-carbazole are provided for comparative purposes. Specific experimental data for 1,3,8-Trimethyl-9H-carbazole were not found in the searched literature.

Photostability and Photoreactivity Studies

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a crucial property for materials used in optoelectronic devices and other applications involving light. The photoreactivity of a compound describes the chemical reactions it undergoes when excited by light.

Carbazole and its derivatives can be susceptible to photodegradation. In environmental contexts, carbazole has been shown to undergo photolysis in aquatic environments and in the atmosphere. mdpi.com The degradation pathways can involve reactions with photochemically produced hydroxyl radicals, leading to monohydroxylation and dioxygenation of the carbazole ring system. mdpi.com

The substitution pattern on the carbazole core can significantly influence its photostability. While specific photostability studies, such as the determination of photodegradation quantum yields for 1,3,8-Trimethyl-9H-carbazole, are not detailed in the available literature, some general principles can be inferred. Alkyl substitution on the carbazole ring can, in some cases, enhance photostability by providing steric hindrance that may inhibit intermolecular reactions leading to degradation. However, the specific positions of the methyl groups in 1,3,8-Trimethyl-9H-carbazole will dictate the precise electronic and steric effects on its photoreactivity.

The photoreactivity of carbazole derivatives has also been harnessed for synthetic applications. For example, carbazoles can act as photosensitizers in various chemical transformations. Under irradiation, the excited state of a carbazole derivative can initiate radical reactions or undergo cycloaddition reactions. The specific photoreactions of 1,3,8-Trimethyl-9H-carbazole would depend on the reaction conditions, including the wavelength of light used and the presence of other reactants.

Table 2: Summary of Photostability and Photoreactivity Characteristics of Carbazole Derivatives

| Aspect | General Observations for Carbazole Derivatives | Specific Data for 1,3,8-Trimethyl-9H-carbazole |

| Photodegradation | Susceptible to photolysis, especially in the presence of hydroxyl radicals. Degradation pathways include hydroxylation and dioxygenation. mdpi.com | No specific photodegradation quantum yield data available. |

| Photoreactivity | Can act as photosensitizers, participate in radical reactions, and undergo cycloadditions. | No specific photoreaction studies available. |

| Influence of Alkyl Substitution | Can enhance photostability through steric hindrance. | The effect of the 1,3,8-trimethyl substitution pattern on photostability and photoreactivity has not been specifically documented in the searched literature. |

Functionalization Strategies and Derivative Synthesis of 1,3,8 Trimethyl 9h Carbazole

Substitution at Nitrogen (N9) Position for Property Modulation

The nitrogen atom (N9) of the carbazole (B46965) ring is a primary site for functionalization. The hydrogen atom on the nitrogen is readily substituted, providing a convenient handle to introduce various alkyl or aryl groups. This N-substitution is a critical strategy for modulating the molecule's properties, most notably its solubility and solid-state packing.

Introducing long or branched alkyl chains at the N9 position is a common technique to enhance the solubility of carbazole derivatives in common organic solvents. mdpi.com This is essential for solution-based processing and fabrication of thin films for electronic devices. For instance, attaching groups like 2-ethylhexyl or dodecyl can disrupt intermolecular π-π stacking, preventing aggregation and improving processability.

Beyond solubility, N9-substitution can also influence the electronic properties of the carbazole unit. While the N9 substituent is not directly part of the π-conjugated system of the carbazole rings, its inductive effect can subtly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, introducing functional groups via an alkyl spacer at the N9 position can allow the carbazole unit to be tethered to other molecules or polymer backbones without significantly disrupting its inherent electronic structure. nih.govsemanticscholar.org

Table 1: Examples of N9 Substituents and Their Primary Effect on Carbazole Properties

| N9 Substituent Group | Primary Purpose of Functionalization | Representative Effect |

| Long Alkyl Chains (e.g., Octyl, Dodecyl) | Enhance solubility, improve processability | Increased solubility in solvents like THF, chloroform, and toluene. |

| Aryl Groups (e.g., Phenyl, Biphenyl) | Tune electronic properties, increase thermal stability | Modifies HOMO/LUMO levels, can enhance hole-transport capabilities. |

| Polymerizable Groups (e.g., Vinyl, Acrylate) | Monomer synthesis for polymer backbones | Allows incorporation into polymers via addition polymerization. |

| Groups with Terminal Functionality (e.g., Bromoalkyl) | Provide a site for further reaction | Enables multi-step synthesis and attachment to other structures. nih.govsemanticscholar.org |

Peripheral Functionalization at Aromatic Rings (e.g., C2, C4, C5, C6, C7)

Functionalization of the carbazole's aromatic rings allows for direct modification and extension of the π-conjugated system, leading to significant changes in optical and electronic properties. The existing methyl groups at the C1, C3, and C8 positions on the 1,3,8-trimethyl-9H-carbazole core play a crucial role in directing the regioselectivity of these reactions.

The carbazole nucleus is an electron-rich system, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom and the existing methyl groups are electron-donating, further activating the aromatic rings towards electrophilic attack. In the carbazole ring system, the C3 and C6 positions are generally the most electronically activated sites, followed by the C1 and C8 positions.

For 1,3,8-trimethyl-9H-carbazole, the C3 and C8 positions are already substituted. The methyl groups at C1, C3, and C8 are ortho-, para-directing activators. Therefore, incoming electrophiles are directed to the available positions activated by both the nitrogen and the methyl groups. The most likely positions for substitution are C6 (para to the nitrogen) and C2/C4/C5/C7 (ortho or para to the existing methyl groups). Steric hindrance from the existing methyl groups can also influence the final substitution pattern.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net These halogenated derivatives serve as key intermediates for subsequent cross-coupling reactions.

Nitration: Introduction of a nitro group (-NO2) using reagents like urea (B33335) nitrate (B79036) in acetic acid. researchgate.net The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for extending the π-conjugation of the carbazole core. researchgate.netbohrium.com These reactions involve coupling halogenated carbazole derivatives (prepared via electrophilic substitution) with various organometallic reagents. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. acs.org

Key cross-coupling reactions used for carbazole functionalization include:

Suzuki-Miyaura Coupling: This reaction couples a bromo- or iodo-carbazole with a boronic acid or boronic ester derivative. It is widely used to form new carbon-carbon bonds, linking the carbazole to other aryl, heteroaryl, or vinyl groups. This method is fundamental in the synthesis of conjugated copolymers. mdpi.comnih.gov

Sonogashira Coupling: This reaction couples a halo-carbazole with a terminal alkyne. mdpi.com The introduction of an alkyne linker is an effective way to extend conjugation while maintaining a linear, rigid structure, which can be beneficial for charge transport properties. mdpi.com

Heck Coupling: This reaction involves the coupling of a halo-carbazole with an alkene to form a vinyl-substituted carbazole.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halo-carbazole and an amine, allowing for the synthesis of carbazole-based triarylamines, which are excellent hole-transporting materials.

The optoelectronic properties of 1,3,8-trimethyl-9H-carbazole can be precisely engineered by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to its aromatic core. Carbazole itself is a strong electron donor. emu.edu.tr

Attaching additional EDGs (e.g., methoxy (B1213986), amino, or other carbazole units) further raises the HOMO energy level. This can facilitate hole injection in electronic devices and often leads to a red-shift in the absorption and emission spectra.

Attaching EWGs (e.g., cyano, nitro, benzothiadiazole) lowers both the HOMO and LUMO energy levels. Creating a molecule with both a donor (the carbazole core) and an acceptor (the EWG) part induces an intramolecular charge transfer (ICT) character. researchgate.net This ICT can result in broad, red-shifted emission, making such derivatives suitable for use as phosphorescent hosts or emitters in OLEDs.

This donor-acceptor architecture is a cornerstone of modern materials design for organic electronics.

Table 2: Functional Groups and Their Influence on Carbazole Electronic Properties

| Functional Group Type | Example Groups | Effect on Energy Levels | Typical Application |

| Electron-Donating (EDG) | Methoxy (-OCH3), Amino (-NR2), Alkyl | Raises HOMO level | Hole-transport materials |

| Electron-Withdrawing (EWG) | Cyano (-CN), Nitro (-NO2), Benzothiadiazole | Lowers HOMO and LUMO levels | Electron-transport materials, ICT emitters |

Synthesis of Conjugated Polymers and Copolymers Incorporating 1,3,8-Trimethyl-9H-carbazole Units

The 1,3,8-trimethyl-9H-carbazole unit can be used as a monomer to build conjugated polymers and copolymers. These materials combine the excellent hole-transporting properties of the carbazole moiety with the processability of polymers. nycu.edu.tw To be incorporated into a polymer chain, the carbazole monomer must be bifunctionalized, typically with two reactive sites (e.g., two bromine atoms or two boronic ester groups) at opposing ends of the molecule (e.g., at the C2 and C6, or C2 and C7 positions).

The most common method for synthesizing these polymers is the Suzuki polycondensation reaction. mdpi.comnih.govsemanticscholar.org This involves reacting a dibromo-carbazole monomer with a diboronic ester comonomer in the presence of a palladium catalyst. mdpi.com By choosing different comonomers, a wide variety of alternating copolymers can be synthesized with tailored properties. For example, copolymerizing a carbazole donor unit with an electron-accepting comonomer (like benzothiadiazole) produces a low-bandgap donor-acceptor polymer suitable for organic solar cell applications. kocw.or.kr

Yamamoto polycondensation, which involves the nickel-catalyzed coupling of dihalo-aromatic monomers, can be used to create homopolymers of carbazole. mdpi.com The resulting poly(carbazole)s often exhibit strong interchain packing and are investigated for their charge transport properties. The methyl groups on the 1,3,8-trimethyl-9H-carbazole monomer would enhance the solubility and processability of the resulting polymer compared to unsubstituted poly(carbazole).

Table 3: Polymerization of Carbazole-Based Monomers

| Polymerization Method | Monomer A | Monomer B | Resulting Polymer Type |

| Suzuki Polycondensation | Dihalo-carbazole | Diaryldiboronic ester | Alternating Copolymer |

| Sonogashira Polycondensation | Dihalo-carbazole | Diethynyl-arene | Alternating Copolymer with Alkyne Links |

| Yamamoto Polycondensation | Dihalo-carbazole | None | Homopolymer |

Applications of 1,3,8 Trimethyl 9h Carbazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Carbazole (B46965) and its various derivatives are known for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics, making them crucial components in organic electronics. rsc.org However, specific research data on 1,3,8-Trimethyl-9H-carbazole is not available.

Organic Light-Emitting Diodes (OLEDs) as Emitting or Hole-Transporting Materials

Carbazole-based molecules are frequently used as host materials for phosphorescent emitters, as hole-transporting materials, and as emitters themselves in OLEDs due to their high triplet energy and good charge carrier mobility. researchgate.netacs.org Published studies focus on other derivatives, such as 1,3,5-triazine and carbazole hybrids or fused-ring carbazole structures. rsc.orgresearchgate.net No specific studies detailing the performance or use of 1,3,8-Trimethyl-9H-carbazole in OLEDs were identified.

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells

In the field of organic photovoltaics, carbazole derivatives serve as effective electron-donor materials. rsc.org Research highlights acceptor-donor-acceptor (A-D-A) small molecules with a central carbazole unit for use in OPVs, demonstrating high open-circuit voltage. rsc.orgnih.gov Other studies focus on carbazole-terminated hole-transporting materials for perovskite solar cells. nih.govrsc.org However, none of these studies specifically investigate or report on the use of 1,3,8-Trimethyl-9H-carbazole.

Organic Thin-Film Transistors (OTFTs)

Polycarbazole derivatives and other substituted carbazoles are utilized in the fabrication of organic thin-film transistors. researchgate.net These materials are valued for their electronic properties which are essential for the semiconductor layer in OTFTs. researchgate.netrsc.org The available literature discusses various functionalized carbazoles, but there is no mention of 1,3,8-Trimethyl-9H-carbazole being used or tested in OTFT applications.

Fluorescent Dyes and Probes for Material Science Applications

The rigid and aromatic structure of the carbazole moiety makes it an excellent platform for designing fluorescent dyes and probes. mdpi.com Carbazole-containing polymers and molecules have been developed as fluorescent probes for detecting ions like iodide and mercury. nih.govsemanticscholar.org Carbazole derivatives are also used to create materials with dual-state emission properties. nih.gov Despite the broad utility of carbazoles in this area, no research was found that specifically employs 1,3,8-Trimethyl-9H-carbazole as a fluorescent dye or probe for material science.

Polymer Science and Advanced Materials Development

Carbazole-containing polymers are synthesized for a variety of applications due to their unique optoelectronic and electrochemical properties. researchgate.net

Dopants in Polymer Matrices for Enhanced Conductivity and Optical Properties

While carbazole derivatives can be incorporated into polymer backbones or used as functional units, there is no specific information available from the search results about 1,3,8-Trimethyl-9H-carbazole being used as a dopant in polymer matrices to enhance conductivity or optical properties.

Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs)

The trimethyl-substituted carbazole core could serve as a rigid and electron-rich building block. The methyl groups might influence the polymer's solubility during synthesis and could also affect the final porous structure and surface area of the material. The nitrogen atom in the carbazole ring can act as a site for further functionalization, allowing for the tuning of the material's properties. It is hypothesized that CMPs or COFs synthesized from 1,3,8-Trimethyl-9H-carbazole could exhibit interesting gas sorption properties or serve as catalysts in various organic transformations.

Table 1: Comparison of Surface Areas of Carbazole-Based Porous Polymers (Illustrative Data)

| Polymer Name | Monomer(s) | BET Surface Area (m²/g) |

| Hypothetical TMC-CMP | 1,3,8-Trimethyl-9H-carbazole derivative | Not Reported |

| Cz-CMP-1 | 3,6-Dibromo-9-ethylcarbazole, 1,4-phenylenediboronic acid | 850 |

| CTF-1 | 1,3,5-Tricyanobenzene | 788 |

| COF-TCZ | Triazine and Carbazole derivatives | 1256 |

This table includes data for existing carbazole-based polymers to illustrate the range of surface areas that can be achieved. The entry for a hypothetical polymer based on 1,3,8-Trimethyl-9H-carbazole is included to highlight the lack of specific data.

Photocatalysis and Environmental Applications

Carbazole-based materials have shown promise as photocatalysts for environmental remediation due to their ability to absorb light and generate reactive oxygen species (ROS).

The extended π-conjugation in carbazole derivatives allows them to act as photosensitizers. Upon absorption of light, they can be excited to a higher energy state and then transfer this energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂) or other reactive oxygen species like superoxide anion radicals (O₂⁻•). The electron-donating methyl groups on the 1,3,8-Trimethyl-9H-carbazole ring could potentially enhance its ability to absorb light in the visible region and improve the efficiency of ROS generation.

The generated ROS are highly reactive and can degrade a wide range of organic pollutants present in water and air. While no studies have specifically reported the use of 1,3,8-Trimethyl-9H-carbazole for pollutant degradation, carbazole-based covalent organic polymers have demonstrated the ability to degrade dyes like rhodamine B and Rose Bengal under visible light irradiation. rsc.org The photocatalytic efficiency is often linked to the material's ability to absorb light, separate charge carriers, and generate ROS. The specific substitution pattern of 1,3,8-Trimethyl-9H-carbazole would likely influence these properties.

Table 2: Photocatalytic Degradation Efficiency of Carbazole-Based Materials (Illustrative Data)

| Photocatalyst | Pollutant | Degradation Efficiency (%) | Light Source |

| Hypothetical TMC-Photocatalyst | Methylene Blue | Not Reported | Visible Light |

| CzTA-PDAN COP | Rhodamine B | >99 | White CFL |

| g-C₃N₄ | Methylene Blue | ~90 | Visible Light |

| TiO₂ (P25) | Methylene Blue | ~95 | UV Light |

This table presents data for known photocatalysts to provide context for the potential performance of a 1,3,8-Trimethyl-9H-carbazole-based material.

Chemical Sensors and Detection Systems

The inherent fluorescence of the carbazole core makes its derivatives attractive candidates for the development of chemical sensors.

Carbazole-based compounds are known to exhibit fluorescence quenching in the presence of electron-deficient nitroaromatic compounds, which are common components of explosives. rsc.org This quenching occurs due to photoinduced electron transfer from the electron-rich carbazole (donor) to the nitroaromatic analyte (acceptor). The electron-donating methyl groups in 1,3,8-Trimethyl-9H-carbazole would be expected to enhance its electron-donating character, potentially leading to a more sensitive detection of nitroexplosives. The sensitivity of such a sensor would be quantified by the Stern-Volmer constant (Ksv).

Table 3: Stern-Volmer Constants (Ksv) for Fluorescence Quenching of Carbazole Derivatives by Nitroaromatics (Illustrative Data)

| Fluorophore | Analyte | Ksv (M⁻¹) |

| Hypothetical 1,3,8-Trimethyl-9H-carbazole | 2,4,6-Trinitrotoluene (TNT) | Not Reported |

| Carbazole | Picric Acid | 2.8 x 10⁴ |

| Pyrene | 2,4-Dinitrotoluene (DNT) | 1.2 x 10⁴ |

| Anthracene | Nitrobenzene | 5.6 x 10³ |

This table provides examples of Stern-Volmer constants for the detection of nitroaromatics using different fluorescent compounds to illustrate the principle of fluorescence quenching-based sensing.

Certain carbazole derivatives exhibit solvatochromism, where their fluorescence emission spectrum shifts depending on the polarity of the surrounding medium. rsc.org This property can be exploited to develop sensors for local viscosity and polarity in complex environments, such as biological systems. This behavior is often associated with the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. While there is no specific data on the solvatochromic properties of 1,3,8-Trimethyl-9H-carbazole, its structure suggests that it could potentially exhibit changes in its fluorescence emission in response to changes in solvent polarity. The extent of this effect would depend on the change in dipole moment upon excitation, which would be influenced by the methyl substituents.

Table 4: Solvatochromic Shift of Carbazole Derivatives in Different Solvents (Illustrative Data)

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Hypothetical 1,3,8-Trimethyl-9H-carbazole | Toluene | Not Reported | Not Reported | Not Reported |

| Hypothetical 1,3,8-Trimethyl-9H-carbazole | Acetonitrile | Not Reported | Not Reported | Not Reported |

| h-CPDM | Hexane | 415 | 480 | 65 |

| h-CPDM | DMSO | 440 | 630 | 190 |

This table illustrates the concept of solvatochromism using data for a known carbazole derivative (h-CPDM) to show how emission properties can change with solvent polarity.

Future Research Directions and Emerging Paradigms for 1,3,8 Trimethyl 9h Carbazole Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Regioselectivity

While classical methods for carbazole (B46965) synthesis exist, the selective synthesis of polysubstituted derivatives like 1,3,8-Trimethyl-9H-carbazole remains a challenge. Standard electrophilic substitution reactions on carbazole cores are often unselective, leading to mixtures of isomers. nih.gov Future efforts must focus on developing synthetic pathways that offer high yields and precise control over the substitution pattern.

Key areas for future synthetic development include:

Directed C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds with high regioselectivity. Research into directing groups that can guide functionalization to the remaining C-2, C-4, C-5, C-6, and C-7 positions of the 1,3,8-trimethylcarbazole core would enable the creation of a diverse library of derivatives.

Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are effective for functionalizing carbazoles. nih.gov Future work could explore novel catalyst systems with improved turnover numbers and broader substrate scope, allowing for the efficient introduction of aryl, heteroaryl, and amino groups at specific sites, particularly at the less sterically hindered C-6 position.

Flow Chemistry Synthesis: Continuous flow chemistry offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for 1,3,8-Trimethyl-9H-carbazole and its derivatives could lead to higher throughput and more reproducible results, accelerating materials discovery.

Enzymatic and Biocatalytic Routes: Exploring enzymatic pathways for the synthesis and functionalization of the carbazole core could provide highly selective and environmentally benign alternatives to traditional chemical methods.

Advanced Characterization Techniques for Understanding Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of 1,3,8-Trimethyl-9H-carbazole and its physicochemical properties is crucial for designing new materials. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, a suite of advanced characterization methods will be necessary to probe its functional attributes. researchgate.net

Future characterization efforts should employ:

Ultrafast Transient Spectroscopy: Techniques such as transient absorption and time-resolved photoluminescence spectroscopy can elucidate the dynamics of excited states on femtosecond to microsecond timescales. This is critical for understanding the photophysical processes that govern the performance of optoelectronic devices.

Advanced X-ray Diffraction and Scattering: Single-crystal X-ray diffraction provides unambiguous structural information and insights into intermolecular packing in the solid state. iucr.orgnih.gov Grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to study the molecular orientation and packing of thin films, which is vital for applications like organic field-effect transistors (OFETs).

Scanning Probe Microscopy (SPM): High-resolution techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize the morphology and electronic structure of single molecules and thin films on surfaces. researchgate.net This allows for a direct correlation between nanoscale structure and material performance.

Electrochemical Analysis: Cyclic voltammetry and differential pulse voltammetry are essential for determining the oxidation and reduction potentials, which correspond to the HOMO and LUMO energy levels. This data is fundamental for designing materials for electronic applications and for assessing their electrochemical stability. researchgate.net

Rational Design of Derivatives for Tailored Optoelectronic Performance

The inherent properties of the carbazole core, such as high triplet energy and good charge transport capabilities, make it an excellent candidate for optoelectronic applications. researchgate.net The 1,3,8-trimethyl substitution pattern provides a unique starting point for the rational design of new derivatives with tailored performance. Future research will focus on strategic functionalization of the carbazole nucleus to fine-tune its electronic properties.

The primary strategies for derivative design include:

Donor-Acceptor (D-A) Architectures: Introducing electron-donating or electron-withdrawing moieties at specific positions on the carbazole ring can create intramolecular charge transfer (ICT) characteristics. researchgate.net This allows for precise tuning of the emission color, energy levels, and charge transport properties for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

Extension of π-Conjugation: Attaching other aromatic or heteroaromatic units to the carbazole core can extend the π-conjugated system, leading to red-shifted absorption and emission spectra and potentially improved charge mobility.

N-functionalization: The nitrogen atom (N-9 position) is a key site for modification. Attaching different alkyl or aryl groups can influence solubility, film-forming properties, and solid-state packing, which are critical for device fabrication and performance. ub.edu

| Derivative Type | Proposed Modification | Target Property to Tune | Potential Optoelectronic Application |

|---|---|---|---|

| Hole Transport Material (HTM) | Attach triarylamine units at the C-6 position. | Lower oxidation potential, enhance hole mobility. | Perovskite Solar Cells, OLEDs. |

| Electron Transport Material (ETM) | Introduce electron-deficient groups like benzonitrile or triazine at the C-6 position. | Lower LUMO level, improve electron injection/transport. | OLEDs. |

| Blue Emitter | Attach sterically bulky groups at C-6 and N-9 to prevent aggregation-caused quenching. | High photoluminescence quantum yield (PLQY), deep blue emission. | OLED displays and lighting. |

| Organic Photodetector | Create a D-A polymer with 1,3,8-trimethylcarbazole as the donor unit. | Broad spectral absorption, high charge generation efficiency. | Image sensors, optical communications. |

Exploration of New Non-biological Applications in Advanced Materials

Beyond optoelectronics, the robust and electronically active nature of the 1,3,8-Trimethyl-9H-carbazole scaffold makes it a promising building block for a new generation of advanced materials. Future research should venture into novel application areas where its unique properties can be leveraged.

Emerging application areas to explore include:

Porous Organic Polymers (POPs): The rigid structure of the carbazole unit can be used to construct highly porous, cross-linked polymers. By linking 1,3,8-Trimethyl-9H-carbazole units with appropriate linkers, materials for gas storage (e.g., H₂, CO₂), separation, and heterogeneous catalysis could be developed.

Organic Electrode Materials: The redox activity of the carbazole moiety suggests its potential use in energy storage devices. acs.org Electropolymerization of functionalized 1,3,8-Trimethyl-9H-carbazole derivatives could yield stable and conductive polymer films for use as electrodes in supercapacitors and organic batteries. researchgate.net

Chemical Sensors: Functionalizing the carbazole core with specific recognition units could lead to chemosensors. The inherent fluorescence of the carbazole can be modulated upon binding with specific analytes (e.g., metal ions, explosives), enabling sensitive and selective detection. researchgate.net

Organic Thermoelectrics: Research into carbazole-based conducting polymers for thermoelectric applications is an emerging field. The ability to tune electronic properties and potentially control morphology could lead to materials capable of converting waste heat into electricity.

| Application Area | Required Material Properties | Relevance of 1,3,8-Trimethyl-9H-carbazole |

|---|---|---|

| Gas Storage/Separation | High surface area, permanent porosity, chemical stability. | Rigid, aromatic structure serves as an excellent building block for porous organic polymers. |

| Supercapacitors | High conductivity, good electrochemical stability, redox activity. | Can be electropolymerized to form redox-active films on electrodes. researchgate.netacs.org |

| Fluorescent Chemosensors | High fluorescence quantum yield, sensitivity to environmental changes. | The carbazole core is highly fluorescent and can be functionalized for selective analyte binding. researchgate.net |

| Organic Thin-Film Transistors (OTFTs) | High charge carrier mobility, good film-forming properties, air stability. | The π-conjugated system facilitates charge transport; side-chain engineering can optimize packing. ub.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.